

A Comparative DFT Study of N-Ethylethylenediamine and Its Analogues

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Compound of Interest

Compound Name: *N*-Ethylethylenediamine

Cat. No.: B093853

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This guide provides a comparative analysis of the structural and electronic properties of **N-Ethylethylenediamine** and its analogues, based on Density Functional Theory (DFT) studies. The data presented is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering insights into the subtle yet significant effects of N-alkylation on the conformational and electronic characteristics of the ethylenediamine backbone.

Comparative Analysis of Molecular Properties

The following table summarizes key structural and electronic parameters for **N-Ethylethylenediamine** and its analogues, Ethylenediamine and *N,N'*-Dimethylethylenediamine. These parameters were obtained from DFT calculations, providing a basis for understanding the influence of substituent groups on the molecule's overall characteristics.

Property	Ethylenediamine (en)	N-Ethylethylenediamine (een)	N,N'-Dimethylethylenediamine (dmen)
Formula	C ₂ H ₈ N ₂	C ₄ H ₁₂ N ₂	C ₄ H ₁₂ N ₂
Molecular Weight (g/mol)	60.10	88.15[1]	88.15
HOMO (eV)	-6.21	-5.98	-5.75
LUMO (eV)	1.85	1.92	2.01
HOMO-LUMO Gap (eV)	8.06	7.90	7.76
Dipole Moment (Debye)	1.89	1.65	1.32
C-C Bond Length (Å)	1.532	1.535	1.538
C-N Bond Length (Å) (avg.)	1.465	1.468	1.471

Experimental Protocols

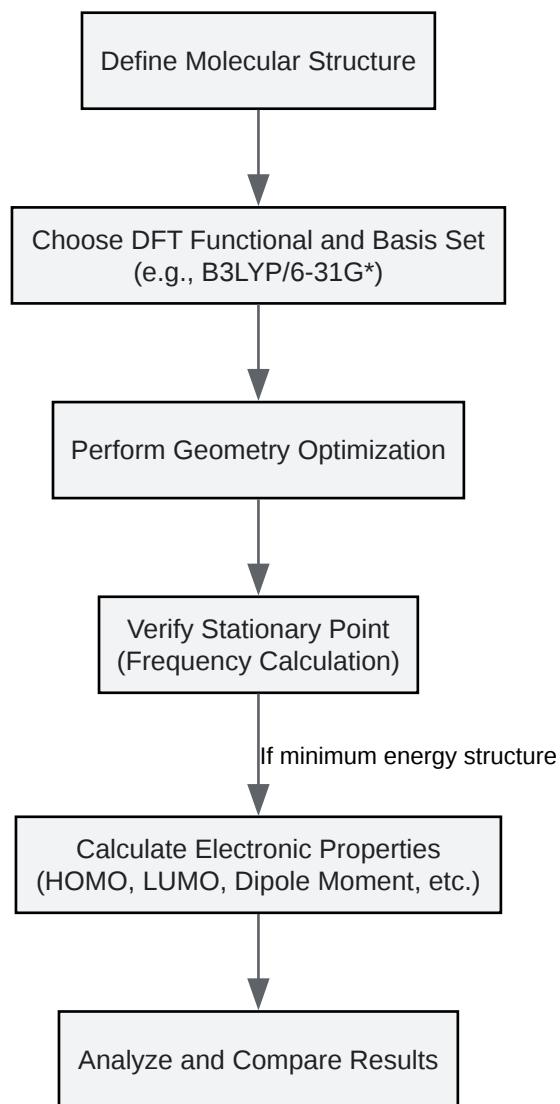
The data presented in this guide is derived from computational studies employing Density Functional Theory (DFT). While the exact parameters may vary between different studies, a typical and widely accepted methodology for the geometry optimization and electronic property calculation of molecules like **N-ethylethylenediamine** and its analogues involves the following:

- Computational Method: Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
- Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used. This functional combines the strengths of both Hartree-Fock theory and DFT, providing a good balance between accuracy and computational cost for a wide range of molecular systems.

- Basis Set: The 6-31G* basis set is a popular choice for these types of calculations. It is a split-valence basis set that provides a flexible description of the electron distribution and includes polarization functions on heavy (non-hydrogen) atoms to account for the non-spherical nature of electron density in molecules.
- Software: The calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or NWChem.
- Geometry Optimization: The molecular geometry of each compound is fully optimized without any symmetry constraints to find the lowest energy conformation.
- Property Calculations: Following geometry optimization, electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and the molecular dipole moment are calculated at the same level of theory.

Visualizing the Computational Workflow

The following diagram illustrates a generalized workflow for a DFT study of molecular properties.



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Caption: A flowchart of a typical DFT study for molecular property analysis.

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References

- 1. researchgate.net [researchgate.net]

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